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molecular formula C7H6FNO3 B104144 4-Fluoro-3-nitrobenzyl alcohol CAS No. 20274-69-5

4-Fluoro-3-nitrobenzyl alcohol

Cat. No. B104144
M. Wt: 171.13 g/mol
InChI Key: MKWJZTFMDWSRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696210B2

Procedure details

(4-Fluoro-3-nitro-phenyl)-methanol (100 mg, 0.58 mmol) was dissolved in toluene (1 ml) under nitrogen. PBr3 (225 mg, 0.83 mmol) was added and the reaction was allowed to stir at room temperature. The solvent was removed under vacuum. The reaction mixture was partitioned between ethyl acetate and brine. The organic layer was washed with brine two additional times, dried over MgSO4, and the solvent removed to yield the title product as a yellow oil (110 mg (81%), 0.47 mmol). 1H NMR (DMSO-d6): δ=8.04 (s, 1H), 7.68 (d, J=7.5 Hz, 1H), 7.38 (d, J=7.5 Hz, 1H), 3.85 (d, J=4.5 Hz, 2H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
225 mg
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]O)=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].P(Br)(Br)[Br:14]>C1(C)C=CC=CC=1>[Br:14][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([N+:10]([O-:12])=[O:11])[CH:4]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)CO)[N+](=O)[O-]
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
225 mg
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and brine
WASH
Type
WASH
Details
The organic layer was washed with brine two additional times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(=C(C=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.47 mmol
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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